molecular formula C7BrCl3F4 B1376146 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride CAS No. 1391033-28-5

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride

Cat. No.: B1376146
CAS No.: 1391033-28-5
M. Wt: 346.3 g/mol
InChI Key: MWFMQKIRWQAUPD-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, also known as 4-BTFBC, is a halogenated aromatic compound commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. It has a boiling point of 93.5°C and a melting point of -62.4°C. 4-BTFBC has been used for a variety of applications in scientific research, including the synthesis of organic compounds, the preparation of organic materials, the study of reaction mechanisms, and the exploration of biochemical and physiological effects.

Scientific Research Applications

Organometallic Methods in Chemical Synthesis

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has been studied for its potential in modern organometallic synthesis. Research demonstrated the use of similar compounds in creating various benzoic acids and bromobenzoic acids, showcasing the role of halogenated compounds in complex chemical reactions (Schlosser & Heiss, 2003).

Studies in Steric Pressure and Molecular Structure

Investigations into the steric pressure and molecular structure of halogenated compounds have involved compounds similar to this compound. These studies help understand the interactions and reactivity of such compounds under various conditions (Schlosser et al., 2006).

Radical Scavenging and Antioxidant Properties

The compound has been linked to research on bromophenols, which have demonstrated significant DPPH radical scavenging activity. This suggests potential antioxidant properties, which could have implications in various fields including pharmacology and material science (Li et al., 2008).

Environmental and Microbial Interactions

Research on similar halogenated benzoates has provided insights into their environmental interactions and microbial degradation. Understanding the metabolic pathways of these compounds can inform environmental cleanup strategies and the development of bioremediation techniques (van den Tweel et al., 1987).

Catalyst in Organic Synthesis

The compound has been studied in the context of catalytic systems for organic synthesis, demonstrating its potential in facilitating complex chemical reactions (Shigeno et al., 2019).

Fluorescence and Binding Properties

Research has shown that bromo- and fluorobenzene derivatives can exhibit unique fluorescence and binding properties. These characteristics can be crucial in developing new materials for sensors, imaging, and other technological applications (Hertz et al., 2017).

Mechanism of Action

Target of Action

It is known to be an aryl fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an aryl fluorinated building block , it likely participates in various chemical reactions to form more complex structures. The bromine and chlorine atoms present in the molecule could potentially undergo nucleophilic substitution reactions, while the fluorine atoms could participate in hydrogen bonding interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMQKIRWQAUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrCl3F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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